molecular formula C9H7BrFNO B11770619 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one

7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11770619
M. Wt: 244.06 g/mol
InChI Key: MLCADOXVYIFCGY-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 2055661-94-2) is a bicyclic heterocyclic compound featuring a partially saturated quinolinone core substituted with bromine at position 7 and fluorine at position 3. This compound is commercially available with ≥97% purity and is utilized as a key intermediate in synthesizing bioactive molecules .

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

7-bromo-5-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7BrFNO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h3-4H,1-2H2,(H,12,13)

InChI Key

MLCADOXVYIFCGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 7th position.

    Fluorination: Introduction of the fluorine atom at the 5th position.

    Cyclization: Formation of the quinolinone ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions might lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds in the quinolinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the dihydroquinolinone scaffold significantly influence biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Substituent Effects on Dihydroquinolinone Derivatives
Compound Name Substituents Key Properties/Activities References
7-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one Br (C7), F (C5 High lipophilicity; CNS drug candidate
6-Bromo-3,4-dihydroquinolin-2(1H)-one (6j) Br (C6) Lower receptor affinity vs. C7-substituted analogs
8-Bromo-3,4-dihydroquinolin-2(1H)-one (iso-6j) Br (C8) Altered pharmacokinetics due to steric effects
5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Br (C5), dimethyl (C4) Enhanced steric hindrance; reduced solubility
7-Bromo-3-ethylquinolin-2(1H)-one (S9) Br (C7), ethyl (C3) Improved metabolic stability
CHNQD-00603 OCH3 (C3), OH (C4) Promotes osteogenic differentiation

Key Observations :

  • Halogen Position : Bromine at C7 (as in the target compound) optimizes receptor binding in CNS targets compared to C6 or C8 isomers .
  • Fluorine vs. Methoxy/Hydroxyl : Fluorine at C5 enhances lipophilicity and membrane permeability compared to polar groups like hydroxyl or methoxy in CHNQD-00603 .
  • Steric Modifications : 4,4-Dimethyl substitution (e.g., 5-Bromo-4,4-dimethyl) reduces solubility but may improve metabolic stability .

Key Observations :

  • Ring Modifications: Opening the dihydroquinolinone ring (e.g., derivatives 10a–m) reduces 5-HT1A affinity, emphasizing the necessity of the bicyclic structure .
  • Substituent Synergy : Bromine and fluorine in the target compound may synergize to optimize steric and electronic interactions with CNS targets .

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